Dimethyl DL-Glutamate Hydrochloride
Dimethyl DL-Glutamate Hydrochloride
While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles. Dimethyl DL-glutamate is a cell-permeant glutamic acid derivative that enhances insulin release in response to glucose in isolated islets and in animal models of diabetes. It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1.2,3 Dimethyl DL-glutamate is used as a cell-permeable form of glutamate in studies of glutamate action in β-cells. However, it can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling.
Brand Name:
Vulcanchem
CAS No.:
13515-99-6
VCID:
VC20948228
InChI:
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
SMILES:
COC(=O)CCC(C(=O)OC)N.Cl
Molecular Formula:
C7H14ClNO4
Molecular Weight:
211.64 g/mol
Dimethyl DL-Glutamate Hydrochloride
CAS No.: 13515-99-6
Cat. No.: VC20948228
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles. Dimethyl DL-glutamate is a cell-permeant glutamic acid derivative that enhances insulin release in response to glucose in isolated islets and in animal models of diabetes. It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1.2,3 Dimethyl DL-glutamate is used as a cell-permeable form of glutamate in studies of glutamate action in β-cells. However, it can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling. |
|---|---|
| CAS No. | 13515-99-6 |
| Molecular Formula | C7H14ClNO4 |
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | dimethyl 2-aminopentanedioate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |
| Standard InChI Key | MFUPLHQOVIUESQ-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(C(=O)OC)N.Cl |
| Canonical SMILES | COC(=O)CCC(C(=O)OC)N.Cl |
| Appearance | Assay:≥95%A crystalline solid |
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